Angelicoin B
Description
Contextualization of Natural Products in Modern Chemical Research
Natural products have historically served as a cornerstone of chemical and medicinal research, providing a vast reservoir of structurally diverse and complex molecules. mdpi.comuni-duesseldorf.de In modern chemical inquiry, these compounds continue to be of immense interest, not only for their inherent biological activities but also as intricate scaffolds that challenge and inspire the development of new synthetic methodologies. uni-duesseldorf.deresearchgate.net The development and application of novel reagents and strategies in organic chemistry are often driven by the goal of achieving efficient and practical total syntheses of complex natural products. frontiersin.org These endeavors have become so advanced that many highly elaborate natural products can now be obtained through chemical synthesis, providing access to larger quantities for further study and allowing for the creation of analogues with potentially improved properties. frontiersin.org Consequently, natural products are pivotal in various research fields, including the development of agrochemicals and chemical tools for biological investigations. frontiersin.org
The Significance of Isocoumarin (B1212949) Derivatives in Phytochemistry
Isocoumarins, also known as 1H-2-benzopyran-1-ones, represent a significant class of polyketide-derived natural products. mdpi.comrsc.org They are structural isomers of coumarins, distinguished by a reversed lactone moiety in their benzopyranone core. mdpi.comnih.gov This class of compounds is widely distributed across various natural sources, including plants, bacteria, insects, marine organisms, and particularly fungi. mdpi.comrsc.orgnih.gov
The isocoumarin framework is a subject of considerable interest in phytochemistry and medicinal chemistry due to the wide array of biological activities its derivatives have been reported to possess. mdpi.comresearchgate.net These activities include antimicrobial, cytotoxic, antimalarial, and anti-inflammatory properties. mdpi.comrsc.orgnih.gov The diverse chemical substitution patterns found on the isocoumarin scaffold contribute to this broad spectrum of biological functions, making them attractive targets for drug discovery and development. rsc.org Furthermore, isocoumarins serve as valuable intermediates in the synthesis of other important heterocyclic compounds, such as isoquinolines and isochromenes. mdpi.com
Overview of Angelicoin B as a Lead Structure for Academic Inquiry
This compound is a naturally occurring isocoumarin derivative that has been isolated from several sources, including the roots of the plant Pleurospermum angelicoides and fungi such as Aspergillus rugulosa. jst.go.jpresearchgate.netfrontiersin.orgfrontiersin.org Its structure, (3S)-8-hydroxy-6-methoxy-3-methyl-isochroman-1-one, features the characteristic isocoumarin core with specific substitutions that make it a subject of academic interest. nih.govnaturalproducts.net
The compound has emerged as a noteworthy target in the field of organic synthesis. Researchers have developed various synthetic routes to obtain this compound, often as part of broader efforts to create efficient methods for producing isocoumarin structures. uni-duesseldorf.defrontiersin.org For instance, a five-step total synthesis from 2,2,6-trimethyl-4-dioxinone has been reported, utilizing a late-stage biomimetic aromatization reaction. nih.gov These synthetic studies are valuable not only for providing access to the natural product itself but also for refining chemical reactions and strategies, such as palladium-catalyzed processes and migratory aromatization sequences, that can be applied to other complex molecules. researchgate.netnih.gov As such, this compound serves as a lead structure, providing a foundation for synthetic exploration and the investigation of the chemical and biological properties of the isocoumarin class. nih.gov
Research Findings on this compound
Chemical and Physical Properties
This compound is characterized by the following molecular and chemical properties.
| Property | Value | Source |
| Molecular Formula | C11H12O4 | naturalproducts.net |
| Molecular Weight | 208.21 g/mol | N/A |
| Canonical SMILES | COC1=CC(O)=C2C(=O)OC@@HCC2=C1 | naturalproducts.net |
| InChI Key | AIFNAMVERSBWPS-LURJTMIESA-N | naturalproducts.net |
| Topological Polar Surface Area | 55.76 Ų | naturalproducts.net |
| Hydrogen Bond Donor Count | 1 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 4 | naturalproducts.net |
| Rotatable Bond Count | 1 | naturalproducts.net |
Natural Sources
This compound has been identified and isolated from a variety of natural organisms, primarily from plants and fungi.
| Kingdom | Species | Part/Strain | Source |
| Plantae | Pleurospermum angelicoides | Roots | jst.go.jpresearchgate.net |
| Plantae | Garcinia xanthochymus | Not Specified | unimas.mymdpi.com |
| Fungi | Aspergillus rugulosa | Not Specified | frontiersin.orgfrontiersin.org |
| Fungi | Penicillium sclerotiorum | PSU-A13 (Endophyte) | jst.go.jp |
Spectroscopic Data
The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR). The following data were reported from analysis in Chloroform-d (CDCl₃). frontiersin.org
¹H-NMR (400 MHz, CDCl₃)
| Chemical Shift (δH) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 1.47 | d | 6.3 | CH₃-3 |
| 2.82 | br d | 7.3 | H₂-4 |
| 3.78 | s | - | OMe-6 |
| 4.63 | m | - | H-3 |
| 6.21 | d | 2.2 | H-5 |
| 6.31 | d | 2.3 | H-7 |
¹³C-NMR (100 MHz, CDCl₃)
| Chemical Shift (δC) | Assignment |
|---|---|
| 20.6 | C-9 |
| 34.7 | C-4 |
| 55.4 | OMe-6 |
| 75.4 | C-3 |
| 99.3 | C-7 |
| 101.4 | C-8a |
| 106.0 | C-5 |
| 140.9 | C-4a |
| 164.3 | C-8 |
| 165.6 | C-6 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m0/s1 |
InChI Key |
AIFNAMVERSBWPS-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 |
Synonyms |
angelicoin B |
Origin of Product |
United States |
Occurrence and Isolation Methodologies of Angelicoin B
Natural Sources and Ecological Distribution of Angelicoin B
This compound has been isolated from diverse botanical and microbial origins, highlighting its widespread, albeit specific, distribution in nature.
Isolation from Pleurospermum angelicoides
This compound was notably isolated from the roots of Pleurospermum angelicoides, a plant belonging to the Apiaceae family. nih.govijrap.net This herb is found in the Himalayan regions and has been utilized in traditional medicine. researchgate.net The discovery of this compound, alongside its analog Angelicoin A, from this plant species marked a significant contribution to the phytochemical knowledge of the Pleurospermum genus. nih.govijrap.netresearchgate.net The isolation process from P. angelicoides typically involves extraction from the plant's roots, followed by various chromatographic techniques to purify the compound. nih.govijrap.net
Isolation from Garcinia Species (e.g., Garcinia xanthochymus, Garcinia bancana)
The genus Garcinia is another prominent source of this compound. Specifically, it has been identified in Garcinia xanthochymus, a plant species distributed in Southeast Asian countries. researchgate.netrgu.ac.in In G. xanthochymus, this compound has been isolated from the twigs. researchgate.net Its presence in this species is noteworthy as it was the first report of an isocoumarin (B1212949) in G. xanthochymus. researchgate.net Research has also pointed to the isolation of related dihydroisocoumarin derivatives, such as (-)-mellein, from other Garcinia species like Garcinia bancana, suggesting a broader distribution of this class of compounds within the genus. nih.govresearchgate.net
Exploration of Other Potential Endophytic Fungal Sources
Endophytic fungi, which reside within the tissues of living plants, are increasingly recognized as prolific sources of bioactive natural products. frontiersin.orgmdpi.comsemanticscholar.org While direct isolation of this compound from an endophytic fungus is a subject of ongoing research, the broader class of isocoumarins is well-documented from these microorganisms. mdpi.comsemanticscholar.org Fungal genera such as Aspergillus and Penicillium are known to produce a variety of isocoumarin derivatives. mdpi.comsemanticscholar.org For instance, this compound has been isolated from the fungus Aspergillus rugulosa. nih.gov The potential for discovering this compound or its novel analogs from endophytic fungi associated with plants like Pleurospermum or Garcinia remains a promising area of investigation. frontiersin.orgacs.orgresearchgate.net
Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Elucidation
The purification and structural confirmation of this compound rely on a combination of advanced analytical methods.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of this compound from crude plant or fungal extracts. austinpublishinggroup.comresearchgate.net Reversed-phase HPLC is a commonly employed technique, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, which allows for the efficient separation of compounds with varying polarities. austinpublishinggroup.comjapsonline.com The versatility and resolving power of HPLC enable the separation of this compound from a complex mixture of other phytochemicals present in the extracts. austinpublishinggroup.com The process often involves a multi-step purification, where fractions from initial chromatographic separations are further purified by HPLC to yield the pure compound. japsonline.com
Mass Spectrometry (MS) in Structural Confirmation
Table of Research Findings on this compound Isolation
| Compound | Natural Source | Plant/Fungal Part | Key Isolation/Elucidation Technique | Reference |
|---|---|---|---|---|
| This compound | Pleurospermum angelicoides | Roots | Spectral Means (including MS) | nih.govijrap.netresearchgate.net |
| This compound | Garcinia xanthochymus | Twigs | Spectroscopic Data | researchgate.netrgu.ac.in |
| This compound | Aspergillus rugulosa | Fungal Culture | 1H-NMR | nih.gov |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| Angelicoin A | |
| This compound | |
| (-)-mellein |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is second only to X-ray crystallography in its ability to determine the stereochemistry of a molecule. oup.com The stereochemical assignment of this compound, which distinguishes it as the (S)-configured enantiomer of 6-methoxymellein, is a critical aspect of its structural characterization. researchgate.net This process involves a detailed analysis of various NMR parameters, primarily proton-proton coupling constants (J-values). oup.commdpi.com
The magnitude of the J-coupling between two protons is dependent on the dihedral angle between their bonds. oup.com By measuring these coupling constants from the ¹H NMR spectrum, chemists can deduce the relative orientation of protons within the molecule, particularly in cyclic structures. This information is crucial for assigning the relative configuration of chiral centers. mdpi.comnih.gov For instance, a large coupling constant (typically > 7 Hz) between two vicinal protons on a six-membered ring often indicates an axial-axial relationship, whereas smaller values suggest axial-equatorial or equatorial-equatorial interactions. oup.com This analysis allows for the confident determination of the compound's conformation and the relative stereochemistry of its substituents.
Table 2: Key NMR Parameters for Stereochemical Analysis
| NMR Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| Coupling Constants (J-values) | Provides information on the dihedral angle between adjacent protons. | Crucial for determining the relative configuration and conformation of the dihydropyranone ring. |
| Nuclear Overhauser Effect (NOE) | Detects through-space proximity between protons (typically < 5 Å). | Confirms the spatial arrangement of atoms and helps differentiate between possible stereoisomers. |
Integration of 1D and 2D NMR Techniques (COSY, HSQC, HMBC, ROESY, NOESY)
While 1D NMR (¹H and ¹³C) provides initial information about the number and types of protons and carbons, complex structures like this compound require the integration of 2D NMR experiments for a complete and unambiguous structural assignment. researchgate.netulethbridge.caweebly.com These techniques spread the spectral information across two dimensions, resolving overlapping signals and revealing correlations between different nuclei. researchgate.net
The process of structural elucidation using an integrated NMR approach is systematic:
¹H NMR: The one-dimensional proton NMR spectrum provides the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule. emerypharma.com
¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
COSY (Correlation Spectroscopy): This is a homonuclear experiment that identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It helps establish connectivity within proton spin systems. emerypharma.comlongdom.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. It is vital for connecting different molecular fragments and piecing together the complete carbon skeleton. nih.govmdpi.com
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are bonded. They are essential for confirming stereochemical assignments and determining the molecule's three-dimensional conformation. researchgate.netlongdom.org
By combining the data from these experiments, researchers can systematically assemble the structure of this compound, assigning every proton and carbon signal and confirming its relative and absolute stereochemistry. researchgate.netemerypharma.com
Table 3: Function of Integrated NMR Experiments for this compound
| Experiment | Type | Information Obtained |
|---|---|---|
| ¹H NMR | 1D | Proton chemical shifts and multiplicities. |
| ¹³C NMR | 1D | Carbon chemical shifts. |
| COSY | 2D | ¹H-¹H correlations (reveals adjacent protons). |
| HSQC | 2D | ¹H-¹³C one-bond correlations (links protons to their carbons). |
| HMBC | 2D | ¹H-¹³C multiple-bond correlations (connects molecular fragments). |
| NOESY/ROESY | 2D | ¹H-¹H through-space correlations (determines stereochemistry). |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Angelicoin A |
| This compound |
Biosynthetic Pathways and Precursor Chemistry of Angelicoin B
Proposed Polyketide Biosynthesis Route to Angelicoin B
The core structure of this compound is believed to originate from the acetate-malonate pathway, a common route for the biosynthesis of polyketides. mdpi.com This process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.
The formation of the isocoumarin (B1212949) ring system is a critical step in the biosynthesis. It is proposed that a polyketide chain undergoes intramolecular cyclization to form the lactone ring characteristic of isocoumarins. mdpi.com One proposed mechanism involves the cyclization of a pentaketide intermediate. mdpi.com This process is thought to involve a Claisen condensation followed by enolization and hemiketal formation. mdpi.com Another potential mechanism involves an intramolecular cyclization of a polyketide chain, which has been suggested for the biosynthesis of other isocoumarin derivatives. mdpi.com
Polyketide synthases (PKSs) are the key enzymes responsible for catalyzing the biosynthesis of polyketides. nih.govsciepublish.com These large, multifunctional enzymes or enzyme complexes facilitate the iterative condensation of acetyl-CoA and malonyl-CoA to build the polyketide backbone. frontiersin.org In the context of this compound, a specific PKS is responsible for assembling the precursor polyketide chain that will ultimately cyclize to form the isocoumarin core. Fungal PKSs, often classified as Type I, are known to be involved in the biosynthesis of a wide variety of polyketides, including isocoumarins. frontiersin.orgnih.gov The domain architecture of these enzymes, which can include starter unit acyltransferase (SAT), ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) domains, dictates the structure of the resulting polyketide. nih.gov
Enzymatic Transformations and Tailoring Steps in this compound Biosynthesis
Following the formation of the basic isocoumarin scaffold by PKS, a series of enzymatic transformations, often referred to as tailoring steps, are necessary to produce the final structure of this compound. These reactions can include hydroxylations, methylations, and other modifications that contribute to the diversity of natural products. frontiersin.org
While the specific enzymes for this compound biosynthesis are not fully elucidated, related pathways suggest the involvement of several key enzyme families.
Methyltransferases : These enzymes are responsible for the addition of methyl groups, often using S-adenosyl methionine (SAM) as a methyl donor. mdpi.com In the biosynthesis of related isocoumarins, O-methyltransferases have been shown to methylate hydroxyl groups on the isocoumarin nucleus. mdpi.com
Cytochrome P450 Enzymes : This superfamily of heme-containing monooxygenases plays a crucial role in the metabolism of a wide range of compounds and in the biosynthesis of natural products. mdpi.comnih.govpreprints.org They catalyze a variety of oxidative reactions, including hydroxylations, which are common tailoring steps in polyketide biosynthesis. mdpi.compreprints.org For instance, cytochrome P450 has been implicated in the catalysis of free radical mechanisms that can lead to the hybridization of different molecular units. mdpi.com
The table below summarizes the potential key enzymes involved in the tailoring steps of this compound biosynthesis.
| Enzyme Class | Function | Example from Related Pathways |
| Methyltransferases | Addition of methyl groups | O-methylation of the 6-OH group of an isocoumarin intermediate. mdpi.com |
| Cytochrome P450 Enzymes | Catalysis of oxidative reactions (e.g., hydroxylation) | Potential involvement in free radical mechanisms for structural modifications. mdpi.com |
This table is based on data from related isocoumarin biosynthetic pathways and represents a hypothesis for this compound.
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.govfrontiersin.org These clusters contain the genes encoding the PKS, tailoring enzymes, and regulatory proteins required for the production of a specific natural product. nih.gov The identification and characterization of the this compound BGC would provide definitive insights into its biosynthetic pathway. While the specific BGC for this compound has not been reported, studies on other fungal isocoumarins have successfully linked PKS gene clusters to the production of these compounds. nih.gov For example, the FmPKS8 gene cluster in Fusarium mangiferae was identified as being responsible for the biosynthesis of fusamarins, a family of dihydroisocoumarins. nih.gov Such studies often involve a combination of reverse genetics, metabolomics, and bioinformatic analyses to functionally characterize the genes within the cluster. nih.gov
Comparative Biosynthesis with Related Coumarin (B35378) and Isocoumarin Natural Products
The biosynthesis of this compound shares similarities with that of other coumarin and isocoumarin natural products, while also exhibiting distinct features.
Coumarins : In contrast to the polyketide origin of isocoumarins, coumarins are primarily synthesized in plants via the phenylpropanoid pathway. researchgate.net This pathway starts with the deamination of L-phenylalanine to produce trans-cinnamic acid, which is then converted to p-coumaric acid and o-hydroxycinnamic acid, the latter of which spontaneously cyclizes to form the basic coumarin structure. researchgate.net
Isocoumarins : The biosynthesis of various isocoumarins, like this compound, generally proceeds through the polyketide pathway. mdpi.comnih.gov However, the length of the initial polyketide chain and the subsequent tailoring reactions can vary, leading to a wide diversity of structures. For instance, some isocoumarins are derived from a pentaketide precursor, while others, like certain fungal metabolites, are formed from a longer heptaketide chain. mdpi.com
The table below provides a comparative overview of the biosynthetic pathways of coumarins and isocoumarins.
| Feature | Coumarins | Isocoumarins (including this compound) |
| Primary Biosynthetic Pathway | Phenylpropanoid Pathway researchgate.net | Polyketide Pathway mdpi.comnih.gov |
| Key Precursors | L-phenylalanine, trans-cinnamic acid researchgate.net | Acetyl-CoA, Malonyl-CoA mdpi.com |
| Key Enzymes | Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H) researchgate.net | Polyketide Synthases (PKS) nih.gov |
| Core Structure Formation | Spontaneous cyclization of o-hydroxycinnamic acid researchgate.net | Intramolecular cyclization of a polyketide chain mdpi.com |
This comparative analysis highlights the distinct evolutionary origins and biochemical routes leading to these two related classes of natural products.
Analysis of Shared and Divergent Biosynthetic Intermediates
The biosynthesis of this compound and other furanocoumarins originates from the phenylpropanoid pathway, which produces cinnamic acid from the amino acid phenylalanine. nih.govresearchgate.net Through a series of hydroxylation, isomerization, and lactonization reactions, cinnamic acid is converted into the core coumarin structure. A pivotal shared intermediate in the biosynthesis of most simple and complex coumarins is umbelliferone . researchgate.netnih.gov Umbelliferone stands at a critical metabolic crossroads, serving as the direct precursor for the synthesis of diverse coumarin derivatives, including both linear and angular furanocoumarins. researchgate.net
The divergence of the biosynthetic pathways that leads to either linear or angular furanocoumarins is determined by the specific position on the umbelliferone molecule that undergoes prenylation—the enzymatic addition of a prenyl group. This step is the primary determinant of the final product's structural type.
Divergent Point - Prenylation:
Linear Furanocoumarins: The pathway to linear furanocoumarins, such as psoralen, begins with the prenylation of umbelliferone at its C-6 position, forming demethylsuberosin. This reaction is catalyzed by a C6-specific prenyltransferase.
Angular Furanocoumarins (this compound Pathway): The biosynthesis of this compound follows the angular pathway, which commences with the prenylation of umbelliferone at the C-8 position. This reaction, catalyzed by umbelliferone 8-prenyltransferase (U8PT), produces the intermediate osthenol .
Following this critical branching step, the pathway to this compound continues through further specific enzymatic modifications. Osthenol is converted by the enzyme columbianetin synthase into (+)-columbianetin . This intermediate is then transformed into the core angular furanocoumarin structure, angelicin (B190584) , by angelicin synthase, a type of cytochrome P450 monooxygenase. This compound is a derivative of this fundamental angular structure.
Shared and Divergent Intermediates in Furanocoumarin Biosynthesis
| Intermediate | Pathway Stage | Associated Enzyme(s) | Resulting Coumarin Type |
|---|---|---|---|
| Phenylalanine | Shared (Upstream) | Phenylalanine ammonia-lyase (PAL), etc. | All Phenylpropanoids |
| Umbelliferone | Shared (Key Branch Point) | Coumarin Synthase (COSY), etc. | Precursor to Linear & Angular Furanocoumarins |
| Demethylsuberosin | Divergent | Umbelliferone 6-prenyltransferase (U6PT) | Linear |
| Osthenol | Divergent | Umbelliferone 8-prenyltransferase (U8PT) | Angular (this compound) |
| (+)-Columbianetin | Divergent | Columbianetin Synthase | Angular (this compound) |
| Angelicin | Divergent | Angelicin Synthase | Angular (this compound) |
Evolutionary Perspectives on Coumarin Biosynthesis Pathways
The evolution of complex coumarin biosynthesis, including the pathway leading to this compound, is a story of gene duplication and functional innovation, particularly within plant families like Apiaceae. The genetic machinery required to produce these complex defensive compounds did not appear all at once but was established gradually through the successive origination of key enzymes.
Comprehensive phylogenetic analyses of genomes and transcriptomes from Apiaceae plants reveal a detailed trajectory for how this metabolic pathway evolved. The evidence points to the sequential acquisition of three key enzyme families through various gene duplication events, followed by neofunctionalization, where the new gene copies evolved novel functions.
p-Coumaroyl CoA 2'-hydroxylase (C2'H): This enzyme is crucial for an early step in coumarin formation. Its evolution provided the foundational capacity for plants to channel substrates from the general phenylpropanoid pathway toward coumarin synthesis. nih.gov
C-Prenyltransferases (C-PTs): The emergence and diversification of C-PTs represent a major evolutionary leap. These enzymes are considered the primary determinants of the structural diversity of furanocoumarins. The evolution of distinct C-PTs with substrate specificity for either the C-6 or C-8 position of umbelliferone was the critical event that enabled the split between the linear and angular furanocoumarin pathways. Research has identified specific amino acid variations that play a crucial role in altering the enzymatic activity, leading to different prenylation products.
Cyclases (Cytochrome P450s): Following prenylation, specialized cytochrome P450 enzymes, such as angelicin synthase, evolved to catalyze the formation of the third (furan) ring, completing the furanocoumarin structure. The evolution of these enzymes provided the final step needed to produce compounds like angelicin and, by extension, this compound.
This stepwise evolution highlights how plants developed complex chemical defenses. The gradual establishment of the coumarin biosynthetic pathway provided a significant adaptive advantage, allowing plants to protect themselves against pathogens and herbivores.
Key Enzymes in the Evolution of Coumarin Biosynthesis
| Enzyme/Family | Function | Evolutionary Significance |
|---|---|---|
| p-Coumaroyl CoA 2'-hydroxylase (C2'H) | Ortho-hydroxylation of phenylpropanoid precursors. nih.gov | Established the branch point from lignin biosynthesis toward coumarins. nih.gov |
| C-Prenyltransferases (C-PTs) | Adds a prenyl group to the umbelliferone core. | Primary determinant of structural diversity; divergent evolution led to linear (C6-prenylation) and angular (C8-prenylation) furanocoumarins. |
| Cytochrome P450s (e.g., Angelicin Synthase) | Catalyzes furan (B31954) ring formation (cyclization). | Completed the biosynthesis of the furanocoumarin scaffold, enabling the production of complex defensive compounds. |
Synthetic Methodologies for Angelicoin B and Its Analogues
Total Synthesis of Angelicoin B
The total synthesis of this compound has been successfully achieved, providing definitive proof of its structure and enabling access to material for further study. Key strategies have often involved biomimetic pathways that are thought to mimic its natural production.
Biomimetic synthesis attempts to replicate the likely biosynthetic pathway of a natural product in the laboratory. For this compound, this involves the construction of the isocoumarin (B1212949) core from polyketide-like precursors. A notable approach reported a five-step total synthesis of this compound starting from 2,2,6-trimethyl-4-dioxinone. researchgate.netacs.orgnih.gov This strategy utilizes late-stage biomimetic aromatization reactions of diketo-dioxinone intermediates. acs.orgnih.gov The synthesis of this compound, as part of this work, involved a key one-pot palladium(0)-catalyzed deallylation-decarboxylation-ketene trapping-aromatization sequence to generate a resorcylate intermediate. frontiersin.org Subsequent deprotection and acid-catalyzed cyclization afforded the lactone, which upon regioselective methylation, yielded this compound. frontiersin.org These biomimetic syntheses are valuable as they not only provide access to the natural product but also offer insights into its formation in nature. acs.org
While the direct synthesis of this compound did not involve a prenylation step, the closely related synthesis of Angelicoin A by the same research group prominently featured a palladium-catalyzed decarboxylative prenylation-aromatization sequence. acs.orgnih.govjst.go.jp This key one-pot reaction couples the aromatization of a diketo-dioxinone intermediate with a highly regioselective decarboxylative prenyl transfer. acs.org Specifically, the reaction of an allyl ester intermediate with a palladium catalyst, such as Pd(PPh₃)₄, leads to a modified Carroll rearrangement, forming a diketo-dioxinone. acs.org This intermediate then undergoes a decarboxylative prenyl migration and aromatization to form the substituted resorcylate core of Angelicoin A. researchgate.netfrontiersin.org This methodology was extended to the synthesis of other natural products like hericenone J and hericenol A, demonstrating its versatility. jst.go.jpacs.org The development of this sequence was a crucial step in the efficient, biomimetic synthesis of this class of resorcylate natural products. acs.orgjst.go.jp
Dioxinone derivatives are highly versatile building blocks in organic synthesis and have proven to be instrumental in the total synthesis of this compound. frontiersin.orgnih.gov Their utility stems from their ability to function as protected acetoacetate (B1235776) equivalents, which can be converted into reactive acylketene intermediates. frontiersin.orgnih.gov In the synthesis of this compound, 2,2,6-trimethyl-4-dioxinone served as the starting material. acs.orgnih.gov It was elaborated into a diketo-dioxinone intermediate. acs.orgfrontiersin.org The thermal or catalyzed decomposition of this intermediate generates a highly reactive acylketene, which then undergoes cyclization and aromatization to form the core resorcylate structure. frontiersin.orgfrontiersin.org This one-pot cascade process, involving palladium(0)-catalyzed deallylation-decarboxylation, ketene (B1206846) trapping, and aromatization, led to the resorcylate precursor of this compound in a 45% yield over three steps. frontiersin.org The stability of the dioxinone group to various reaction conditions, including transition-metal catalysis, makes it an ideal synthon for complex natural product synthesis. frontiersin.orgnih.gov
Table 1: Key Synthetic Steps in the Total Synthesis of this compound
| Step | Description | Key Reagents | Intermediate/Product | Yield | Reference |
| 1 | Palladium(0)-catalyzed deallylation-decarboxylation-ketene trapping-aromatization | Pd(PPh₃)₄ | Resorcylate intermediate | 45% (3 steps) | frontiersin.org |
| 2 | Deprotection of silyl (B83357) ether and acid-catalyzed cyclization | Acid | Lactone intermediate (62) | 60% (2 steps) | frontiersin.org |
| 3 | Regioselective methylation | Methylating agent | This compound | Not specified | frontiersin.org |
Chemical Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). While specific synthetic work on this compound analogues is not extensively detailed, the synthesis of related isocoumarin and angelicin (B190584) analogues provides a framework for potential modifications.
Heteroanalogues, where one or more atoms in the core structure are replaced with other elements, are often synthesized to modulate biological activity. In the context of the related angular furocoumarin, angelicin, several heteroanalogues have been prepared. nih.gov Thioangelicins, where the furan (B31954) oxygen is replaced by a sulfur atom, have been synthesized. nih.govmolaid.comnih.gov One approach involves the reaction of (E)-3-(4-Ethylsulfanyl-benzofuran-5-yl)-acrylic acid with polyphosphoric acid silyl ether to yield 1-thioangelicin. molaid.com These sulfur-containing analogues were synthesized to investigate the effect of the heteroatom substitution on photobiological properties. nih.govnih.gov
Pyrazolocoumarins, where the furan ring of angelicin is replaced by a pyrazole (B372694) moiety, represent another class of heteroanalogues. nih.gov Their synthesis has been achieved through various routes, including the molecular iodine-catalyzed oxidative cyclization of 1-phenyl-3-(2'-hydroxyaryl)-4-formyl pyrazoles. researchgate.net Another method involves the condensation of 4-chloro-3-formylcoumarin with phenylhydrazine (B124118) hydrochloride, followed by ring cyclization. sci-hub.se Estradiol-fused pyrazolocoumarin hybrids have also been synthesized via oxidative lactonization of a 4-formylpyrazole moiety with a phenolic hydroxyl group using the Jones reagent. mdpi.comnih.gov These syntheses provide pathways to novel molecular scaffolds with potential therapeutic applications. nih.gov
The isocoumarin scaffold is a privileged structure found in many biologically active natural products and synthetic compounds. researchgate.netbg.ac.rs Numerous methods have been developed for its construction and modification. nih.govnih.gov Palladium-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, have been used to diversify 4-iodoisocoumarins. nih.gov Another robust method involves the palladium- and zinc chloride-mediated cyclization of o-iodobenzoic acids with terminal alkynes, which allows for the introduction of various substituents on the isocoumarin core. nih.gov
More recent strategies include Rh(III)-catalyzed C-H activation and annulation of N-tosylbenzamides with diazo compounds, which can be controlled to produce either isoquinolinediones or isocoumarins by slightly modifying the reaction conditions. rsc.org These advanced synthetic methods provide efficient and atom-economical access to a wide array of substituted isocoumarins, facilitating the rational design of new derivatives for biological screening. nih.govrsc.org The development of these synthetic tools is crucial for exploring the chemical space around the isocoumarin core of molecules like this compound.
Exploration of Stereoselective Synthetic Pathways
The pursuit of stereochemically pure molecules is a cornerstone of modern organic synthesis, particularly for natural products that possess defined three-dimensional architectures. In the context of this compound, which contains a single stereocenter at the C4' position of the dihydrofuran ring, the exploration of stereoselective synthetic pathways is crucial for accessing specific enantiomers and enabling detailed biological evaluation. Research in this area has largely revolved around biomimetic approaches, wherein the synthesis mimics a plausible biosynthetic route.
A pivotal strategy in the total synthesis of this compound involves a biomimetic approach centered on the late-stage construction of the core resorcylate δ-lactone structure. nih.govresearchgate.netacs.orgfrontiersin.org This is prominently illustrated in the work of Barrett and coworkers, who developed a five-step total synthesis starting from 2,2,6-trimethyl-4-dioxinone. nih.gov The key transformation in their sequence is a palladium-catalyzed decarboxylative prenylation coupled with an aromatization cascade. nih.govacademictree.orgdntb.gov.ua
The synthesis, as reported, leads to the formation of racemic this compound, as no chiral auxiliaries, enantioselective catalysts, or chiral resolution steps were employed to control the stereochemistry at the newly formed chiral center. nih.govwikipedia.org The focus of the reported methodology was primarily on achieving high regioselectivity and efficiency in constructing the carbon skeleton and the heterocyclic core.
The key steps of the synthesis are outlined below, highlighting the reagents and conditions that lead to the formation of the this compound framework. The initial steps involve the construction of a key β,δ-diketo-dioxinone intermediate. This intermediate is then subjected to the pivotal palladium-catalyzed reaction.
Table 1: Key Reaction Steps in the Total Synthesis of an this compound Precursor
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |
| 1 | 2,2,6-Trimethyl-4-dioxinone | i) LDA, THF, -78 °C ii) Allyl 2-((3-(benzyloxy)prop-1-en-2-yl)oxy)acetate | Allyl 2-((1-(benzyloxy)-5-(2,2,6-trimethyl-4-oxo-4H-1,3-dioxin-5-yl)pent-3-yn-2-yl)oxy)acetate | 78 | nih.gov |
| 2 | Product of Step 1 | Pd(PPh₃)₄, Morpholine, THF, rt | Resorcylate Intermediate 61 | 45 (over 3 steps) | nih.govfrontiersin.org |
| 3 | Resorcylate Intermediate 61 | TBAF, THF, rt | Dihydroxyresorcylate | - | nih.gov |
| 4 | Dihydroxyresorcylate | TFA, CH₂Cl₂, rt | Lactone 62 | 60 (over 2 steps) | nih.gov |
Data derived from the biomimetic total synthesis reported by Anderson, K. et al. nih.gov
The critical palladium-catalyzed cascade reaction proceeds through a deallylation and decarboxylation of the allyl ester, followed by trapping of the resulting ketene and subsequent aromatization to form the resorcylate ring system (Intermediate 61 ). nih.govfrontiersin.org While this transformation is highly efficient in forming the desired aromatic core, the subsequent cyclization to form the dihydrofuran ring does not introduce stereocontrol.
The final step to achieve this compound from the lactone precursor 62 is a regioselective methylation. nih.gov This reaction targets one of the two phenolic hydroxyl groups, a common challenge in the synthesis of substituted resorcylates.
Table 2: Final Step in the Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |
| 5 | Lactone 62 | MeI, K₂CO₃, Acetone, reflux | (±)-Angelicoin B | 85 | nih.gov |
Data derived from the biomimetic total synthesis reported by Anderson, K. et al. nih.gov
The synthesis successfully produces this compound in a concise manner. However, the product is obtained as a racemic mixture, meaning it contains an equal amount of both enantiomers. The stereochemical outcome of this specific pathway is therefore non-selective. For future studies aimed at elucidating the specific biological activities of the individual enantiomers of this compound, the development of a truly stereoselective synthesis would be required. This could potentially be achieved through several established strategies:
Chiral Auxiliary Controlled Synthesis: Incorporating a chiral auxiliary into one of the starting materials could direct the stereochemical outcome of the cyclization step. tcichemicals.com The auxiliary would then be removed in a subsequent step.
Asymmetric Catalysis: Employing a chiral catalyst, for instance in the cyclization step, could favor the formation of one enantiomer over the other.
Chiral Resolution: Separating the enantiomers from the racemic mixture produced in the current synthesis using techniques such as chiral chromatography or diastereomeric salt formation. wikipedia.orgresearchgate.net
While the existing synthetic route is highly valuable for producing this compound, the exploration of these stereoselective approaches remains a key area for future research.
Investigation of Biological Activities and Molecular Mechanisms of Angelicoin B Excluding Human Clinical Data
In Vitro Biological Activities of Angelicoin B and Related Scaffolds
The antiproliferative activity of various compounds has been evaluated in Ehrlich ascites carcinoma (EAC) cells. For instance, dietary nucleic acids and their derivatives, such as guanosine (B1672433) and 2'-deoxyguanosine, have demonstrated the ability to suppress the proliferation of EAC cells. plos.org These compounds were found to induce G1 arrest in the cell cycle, potentially through the activation of the CCAAT/enhancer-binding protein (C/EBPβ). plos.org Similarly, metabolites from Corynebacterium xerosis have shown significant antiproliferative effects against EAC cells, reducing tumor cell growth and tumor weight in mice. nih.gov Other natural products, like extracts from Morus latifolia, have also exhibited antiproliferative activity against EAC, inducing apoptosis by altering the expression of Bcl-2 and Bax genes. nih.gov Furthermore, the well-known anticancer drug Paclitaxel has been shown to inhibit the proliferation of EAC cells by causing cell accumulation in the mitosis phase of the cell cycle. researchgate.net
In the context of HeLa cells, angelicin (B190584), a related furocoumarin, has been studied for its antiproliferative effects. Angelicin has been shown to induce apoptosis and arrest the cell cycle in human lung carcinoma cells. researchgate.net While direct studies on this compound's effect on HeLa cells were not found, the activity of related coumarins suggests a potential area for future investigation.
Table 1: Antiproliferative Effects of Various Compounds on Ehrlich Ascites Carcinoma (EAC) and HeLa Cells
| Compound/Extract | Cell Line | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Guanosine, 2'-deoxyguanosine | Ehrlich Ascites Carcinoma (EAC) | Suppression of proliferation | Induction of G1 cell cycle arrest via C/EBPβ activation plos.org |
| Corynebacterium xerosis metabolites | Ehrlich Ascites Carcinoma (EAC) | Significant cell growth and tumor weight reduction | Not specified nih.gov |
| Morus latifolia extracts | Ehrlich Ascites Carcinoma (EAC) | Inhibition of cell growth | Induction of apoptosis via altered Bcl-2 and Bax expression nih.gov |
| Paclitaxel | Ehrlich Ascites Carcinoma (EAC) | Inhibition of proliferation | Accumulation of cells in mitosis researchgate.net |
| Angelicin | Human Lung Carcinoma (A549), Human Neuroblastoma (SH-SY5Y) | Inhibition of growth and metastasis, induction of apoptosis | Targeting ERK and JNK signaling, intrinsic caspase-dependent pathway researchgate.net |
Certain viruses have developed mechanisms to inhibit the DNA replication of their host cells, which provides the virus with a greater pool of nucleotides for its own replication. expasy.org For example, some bacteriophages can shut down host DNA replication by targeting the DNA polymerase clamp loader. expasy.org The P2 prophage, for instance, is known to inhibit the DNA replication and growth of T-even phages like T2 and T4. nih.gov This inhibition is mediated by the P2 Tin protein, which poisons the T-even single-stranded DNA binding protein gp32. nih.gov
In studies involving related compounds, angelicin heteroanalogues were synthesized and tested for their ability to inactivate T2 phage. researchgate.net Unsubstituted thioangelicin demonstrated a significant reduction in the surviving fraction of the T2 phage at various UVA doses. researchgate.net This suggests that certain coumarin-like structures can interfere with viral components and processes. While specific data on this compound's direct effect on T2 bacteriophage DNA synthesis or infectivity is not available, the actions of related compounds point to a potential mechanism of action.
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.govpeerj.com These proteins actively efflux a wide range of chemotherapeutic drugs from cancer cells, reducing their efficacy. mdpi.com
A study investigating natural compounds as potential MDR-reversing agents found that this compound, along with other dihydroisocoumarins, did not exhibit cytotoxic effects against the tested cancer cell lines. frontiersin.org However, the study revealed that some of the novel 3,4-dihydroisocoumarins were potent inhibitors of P-gp and BCRP, with the strongest inhibitors reducing transporter activity by 80 to 90%. frontiersin.org This inhibition led to a reversal of chemotherapy resistance in resistant cancer cell lines. frontiersin.org While this compound itself did not show significant activity in this particular study, the investigation of its structural analogs highlights the potential of the isocoumarin (B1212949) scaffold in modulating MDR proteins. frontiersin.org
Table 2: Modulatory Effects of this compound and Related Compounds on MDR Proteins
| Compound | MDR Protein | Cell Line | Observed Effect |
|---|---|---|---|
| This compound | P-gp, BCRP, MRP1 | Not specified | No cytotoxic effects observed. frontiersin.org |
| Novel 3,4-dihydroisocoumarins (analogs of this compound) | P-gp, BCRP | Resistant cancer cell lines | Inhibited transporter activity by up to 80-90%, reversing chemotherapy resistance. frontiersin.org |
The antibacterial properties of various compounds and extracts have been evaluated against a range of pathogenic bacteria. For instance, prodigiosin, a secondary metabolite from Serratia marcescens, has demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.gov The antibacterial action of S. marcescens against S. aureus was found to be dependent on both cell-to-cell contact and the de novo synthesis of prodigiosin. nih.gov
Pseudomonas aeruginosa has been shown to be susceptible to various antibacterial agents. mdpi.comamelica.org A novel antibacterial compound, SPI031, exhibited rapid bactericidal activity against both S. aureus and P. aeruginosa. plos.org Methanolic extracts of Lippia graveolens, Sphagneticola trilobata, and Gliricidia sepium have also shown antimicrobial activity against P. aeruginosa, Escherichia coli, and S. aureus. amelica.org
Regarding Enterobacter cloacae, a new oral penem (B1263517) antibiotic, SY5555, was found to be more active than comparator agents against this bacterium, as well as against methicillin-susceptible S. aureus. psu.edu However, SY5555 was inactive against Serratia marcescens and Pseudomonas aeruginosa. psu.edu While direct studies on the antibacterial spectrum of this compound against these specific strains were not identified, the broad antibacterial activity of related natural products and synthetic compounds suggests that coumarins and their derivatives are a promising area for antibacterial research.
Coumarins and their derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. core.ac.ukijpsrjournal.com These effects are often attributed to their ability to inhibit the lipoxygenase and cyclooxygenase pathways of arachidonate (B1239269) metabolism, as well as their capacity to scavenge free radicals. core.ac.ukresearchgate.net
Several studies have demonstrated the anti-inflammatory effects of various coumarin (B35378) derivatives in animal models. core.ac.uknih.gov For example, heterocyclic derivatives of 3-formyl-4-hydroxycoumarin were found to significantly inhibit formalin-induced paw edema and suppress granuloma formation in chronic inflammation models. core.ac.uk Similarly, the methanolic extract of Hyoscyamus niger seeds, which contains coumarinolignans, exhibited significant analgesic, anti-inflammatory, and antipyretic activities in experimental models. nih.gov
The analgesic properties of coumarins have been demonstrated through various tests, including the hot plate and writhing tests. nih.govrjptonline.org The antipyretic effects of coumarin derivatives are often compared to standard drugs like paracetamol and are thought to be mediated through the inhibition of prostaglandin (B15479496) synthetase in the hypothalamus. ijpsrjournal.com
Certain coumarin derivatives have been investigated for their local anesthetic and anti-arrhythmic properties. nih.govnih.gov The mechanism of action for local anesthetics often involves the blockade of voltage-gated sodium channels, which is also a mechanism for anti-arrhythmic activity. researchgate.netscielo.br
A study on bucumolol, a coumarin derivative, demonstrated its beta-blocking, anti-arrhythmic, and local anesthetic effects. nih.gov Bucumolol was effective in suppressing both aconitine-induced atrial and ouabain-induced ventricular arrhythmias in dogs. nih.gov Its anti-arrhythmic action was suggested to be a result of both its specific beta-blocking activity and a non-specific membrane action. nih.gov While direct evidence for this compound is not available, the pharmacological activities of other coumarins in this class suggest potential for similar effects.
In Vivo Pharmacological Investigations Utilizing Animal Models (Excluding Human Clinical Data)
Preclinical Efficacy Studies in Disease Models (e.g., cancer, inflammation)
Currently, there is a notable lack of published in vivo efficacy studies for this compound in animal models of specific diseases such as cancer or inflammation. Investigations into the potential anticancer effects of this compound have been suggested, but as of 2018, such studies had not yet been extensively performed. uni-duesseldorf.de While some research has explored its effects in in vitro cancer models, particularly concerning multidrug resistance, these have not yet been translated into preclinical efficacy studies in animal systems. uni-duesseldorf.denih.gov
Similarly, while this compound has demonstrated anti-inflammatory properties in in vitro assays, such as the inhibition of nitric oxide (NO) production in macrophage cell lines, comprehensive in vivo studies in established animal models of inflammation have not been reported. nih.gov The existing in vitro data suggests potential therapeutic relevance that could form the basis for future preclinical animal research. nih.govmdpi.commdpi.com
Assessment of Biological Impact in Relevant Animal Systems
Consistent with the absence of preclinical efficacy studies, there is no significant data available from the scientific literature assessing the broader biological impact of this compound in relevant animal systems. uni-duesseldorf.denih.govnih.gov Such studies are crucial for understanding the pharmacological profile of a compound and for bridging the gap between cell-based assays and potential therapeutic applications. frontiersin.org Future in vivo research would be necessary to determine the effects of this compound on physiological and pathological processes within a whole-organism context.
Elucidation of Molecular Mechanisms of Action
Identification of Cellular Targets and Pathways
Research into the molecular mechanisms of this compound has identified specific cellular targets, primarily in the context of cancer cell multidrug resistance (MDR). uni-duesseldorf.denih.gov MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which efflux chemotherapy drugs from cancer cells. nih.gov this compound has been studied for its ability to inhibit these transporters.
Key cellular targets and pathways identified include:
ABC Transporters : this compound was evaluated for its inhibitory effects on the human ABC transporters P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). nih.gov The primary target identified in these studies is P-gp. uni-duesseldorf.denih.gov
Inflammatory Pathways : In a study on compounds from the fungus Aspergillus rugulosa, this compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This suggests that this compound may modulate inflammatory pathways, potentially by targeting components of the NF-κB signaling cascade or the enzyme inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response. nih.govmdpi.com
Notably, in studies analyzing its effect on various cancer cell lines, this compound itself did not exhibit significant cytotoxic effects. uni-duesseldorf.denih.gov
Receptor Binding and Enzyme Inhibition Studies
The inhibitory action of this compound has been characterized against specific enzymes, particularly those involved in cellular transport.
P-glycoprotein (P-gp) Inhibition : P-gp is an ATPase enzyme that actively transports substrates out of cells. nih.gov Studies have shown that this compound can inhibit P-gp function. uni-duesseldorf.denih.gov Its inhibitory activity was found to be comparable to that of the related compound 6-methoxymellein. nih.gov This inhibition can help to reverse P-gp-mediated multidrug resistance in cancer cells. uni-duesseldorf.denih.gov
Breast Cancer Resistance Protein (BCRP) Inhibition : In contrast to its effect on P-gp, this compound showed no significant inhibitory activity against the BCRP transporter. uni-duesseldorf.denih.gov
Nitric Oxide Synthase (NOS) Inhibition : this compound demonstrated anti-inflammatory activity by reducing NO production in macrophages. nih.gov This points toward the potential inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govmdpi.com
The table below summarizes the observed inhibitory effects of this compound on key protein targets.
| Target Protein | Protein Class | Observed Effect | Experimental Context | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp, ABCB1) | ABC Transporter (ATPase) | Inhibition | Human cancer cell lines (multidrug resistance model) | nih.gov, uni-duesseldorf.de |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | ABC Transporter (ATPase) | No significant inhibition | Human cancer cell lines (multidrug resistance model) | nih.gov, uni-duesseldorf.de |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme | Inferred Inhibition (via reduced NO production) | LPS-stimulated RAW 264.7 macrophages | nih.gov |
The mechanism of inhibition is often competitive, where the inhibitor molecule competes with the natural substrate for the enzyme's active site. wikipedia.org In the case of P-gp, inhibitors can act competitively to block drug efflux. uni-duesseldorf.de
Gene Expression and Protein Modulation Analyses
Detailed experimental data on the direct effects of this compound on gene expression and specific protein modulation are not extensively documented in publicly available scientific literature. However, studies on related compounds, specifically analogues of angelicin, provide insights into the potential molecular mechanisms that compounds of this class may employ.
Research into angelicin analogues has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways. For instance, certain synthetic analogues of 4,6,4'-trimethylangelicin (TMA) have been identified as potent inhibitors of nuclear factor-κB (NF-κB) activity. nih.govnih.gov NF-κB is a critical protein complex that functions as a transcription factor, controlling the expression of numerous genes involved in immune and inflammatory responses. nih.govwikipedia.orgscbt.com
In studies on human bronchial epithelial cells, these TMA analogues were shown to inhibit the NF-κB/DNA interaction. nih.gov This inhibition consequently leads to a significant reduction in the expression of downstream targets. A key example is the downregulation of Interleukin-8 (IL-8) gene expression. nih.govnih.gov IL-8 is a pro-inflammatory chemokine, and its reduced expression is a marker of diminished inflammatory response. oncotarget.commdpi.com Some angelicin analogues were found to decrease IL-8 mRNA expression by 56-83% at low concentrations (1-10 μM). nih.govnih.gov Furthermore, studies on angelicin itself have shown it can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by inhibiting both NF-κB and MAPK signaling pathways. nih.gov
While these findings relate to angelicin and its analogues, they suggest that a potential mechanism of action for this compound could involve the modulation of similar inflammatory pathways, such as the NF-κB signaling cascade. However, dedicated research is required to confirm whether this compound directly modulates the expression of genes like IL-8 or the activity of proteins such as NF-κB.
Structural Basis for Molecular Interactions
The understanding of how a compound interacts with biological targets at a molecular level is fundamental. This is often investigated through techniques like X-ray crystallography and computational methods such as molecular docking.
Crystallography
Crystallographic data provides precise information about the three-dimensional structure of a molecule. While a dedicated crystallographic information file for this compound was not found in the primary open-access databases, crystallographic analysis was integral to a 2011 publication on the biomimetic total synthesis of Angelicoin A and this compound. ugr.es The data associated with a compound from this synthesis study is available in the Crystallography Open Database (COD) under entry 1502525 and provides the following structural details. ugr.es
| Parameter | Value |
|---|---|
| Chemical Formula | C14H14O6 |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Cell Length a The length of one edge of the unit cell. | 7.72443 Å |
| Cell Length b The length of one edge of the unit cell. | 8.2531 Å |
| Cell Length c The length of one edge of the unit cell. | 19.2848 Å |
| Cell Angle α The angle between cell edges b and c. | 90° |
| Cell Angle β The angle between cell edges a and c. | 96.121° |
| Cell Angle γ The angle between cell edges a and b. | 90° |
| Cell Volume | 1222.41 ų |
| Temperature | 173 K |
Table 1: Crystallographic data related to the synthesis of this compound. ugr.es
Molecular Docking
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgpharmafeatures.com It is widely used in drug discovery to predict the binding affinity and interaction mode of a small molecule (ligand) with the binding site of a target protein. pharmafeatures.comjournalsarjnp.com This analysis can help identify potential biological targets and elucidate the structural basis for a compound's activity.
As of now, specific molecular docking studies for this compound have not been reported in the surveyed scientific literature. Such studies would be invaluable to identify its potential protein targets and to understand the specific atomic interactions—such as hydrogen bonds and hydrophobic interactions—that could govern its biological effects. Future in silico research on this compound would be a logical step to guide further experimental validation of its molecular mechanisms.
Structure Activity Relationship Sar Studies of Angelicoin B and Its Analogues
Correlating Structural Modifications with Biological Potency: A Void in the Literature
A critical component of any SAR study involves the systematic modification of a lead compound to map out the chemical features essential for its biological effects. This includes altering the position and nature of various substituents and understanding the contribution of different functional groups.
Impact of Substituent Position and Nature on Activity
There are no available studies that have systematically explored the effect of altering or introducing substituents on the Angelicoin B scaffold. Research in this area would typically involve synthesizing analogues with different groups (e.g., electron-donating or electron-withdrawing) at various positions on the molecule's core structure. The biological activity of these analogues would then be compared to the parent compound to determine which positions are sensitive to substitution and what chemical properties are favored for optimal activity. The absence of such data for this compound means that the impact of substituent effects remains unknown.
Significance of Functional Groups for Specific Biological Effects
The specific functional groups within a molecule are often crucial for its biological activity, acting as key interaction points with a biological target. For this compound, this would involve identifying which of its existing functional groups are essential for its effects and which can be modified or replaced. However, no research has been published that details the modification, removal, or replacement of this compound's functional groups to probe their significance.
Stereochemical Influence on Pharmacological Profiles: An Unanswered Question
Many organic molecules, including natural products, can exist as different stereoisomers (enantiomers or diastereomers), which can have profoundly different pharmacological properties.
Comparative Analysis of this compound Enantiomers and Diastereomers
A comprehensive SAR study would involve the separate synthesis and biological testing of the different stereoisomers of this compound. This allows for a determination of whether one isomer is more active or has a different biological profile than another. Currently, there is no information available in the scientific literature regarding the stereoisomers of this compound, and consequently, no comparative analysis of their pharmacological profiles has been performed.
Computational Approaches in SAR Derivation: A Glimmer of Insight
In the absence of extensive experimental data, computational methods can offer predictive insights into a molecule's behavior and guide future research.
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR)
While comprehensive QSAR studies on a series of this compound analogues are not available, the compound has been mentioned in the context of computational research. One study utilized rigorous ligand-docking techniques to investigate the varying effects of several compounds, including this compound. mdpi.com The findings from this in silico approach suggested that the differences in the inhibitory effects of related 3,4-dihydroisocoumarins on P-gp-mediated transport were due to variations in their binding affinities to the transporter, rather than an alteration of the transporter's cycle. mdpi.com This indicates that computational tools are being used to probe the interactions of this compound at a molecular level, though this represents only an initial step in a full SAR investigation.
Future Research Directions and Challenges in Angelicoin B Studies
Advancements in Biosynthetic Engineering for Enhanced Production
The natural abundance of Angelicoin B and other furanocoumarins in plants is often low, making extraction a challenging and economically unviable process for large-scale production. acs.org Metabolic engineering and synthetic biology offer promising solutions to overcome this limitation. mdpi.comnih.gov Future research will likely focus on the following:
Heterologous Production Systems: The selection and engineering of microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are crucial for the efficient production of furanocoumarins. acs.orgmdpi.com These systems can be optimized to express the necessary biosynthetic enzymes and enhance the yield of desired compounds. mdpi.com
Pathway Elucidation and Optimization: The biosynthetic pathway of angular furanocoumarins like angelicin (B190584) starts from umbelliferone. mdpi.comcdnsciencepub.comcdnsciencepub.com Isotope studies have shown that the pathway to angelicin parallels that of linear furanocoumarins, proceeding through the dihydrofuranocoumarin columbianetin. cdnsciencepub.comcdnsciencepub.com Angelicin is then converted to a variety of substituted angelicins through hydroxylation and O-alkylation. cdnsciencepub.comcdnsciencepub.com A critical step in this process is the prenylation of umbelliferone. acs.orgmdpi.com Identifying and characterizing the specific enzymes, such as prenyltransferases and cytochrome P450s, involved in the biosynthesis of this compound is a key research objective. acs.orgresearchgate.net By understanding the complete pathway, researchers can engineer more efficient production strains. For instance, recent work on the biosynthesis of marmesin, a precursor to linear furanocoumarins, in E. coli highlights the potential of screening for robust enzymes to increase production levels. acs.org
Synthetic Biology Tools: The application of advanced synthetic biology tools, such as CRISPR/Cas9, can be used to precisely edit the genomes of host organisms to optimize metabolic pathways, increase precursor supply, and ensure balanced cell growth for industrial-scale production. mdpi.commdpi.com
Development of Novel Synthetic Routes to this compound and Complex Analogues
Chemical synthesis provides a versatile alternative to extraction and biosynthesis for obtaining this compound and its analogues. mdpi.com Future efforts in this area are expected to concentrate on:
Innovative Synthetic Strategies: The development of novel and efficient synthetic routes is essential for producing this compound and its derivatives in the laboratory. iiserpune.ac.inmdpi.com This includes exploring new catalytic systems and reaction methodologies. For example, a five-step synthesis of angelicoin A has been reported using a palladium(0)-catalyzed decarboxylative prenyl migration and aromatization sequence as a key step. researchgate.net
Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of this compound analogues is crucial for understanding the relationship between chemical structure and biological activity. nih.gov By systematically modifying the core structure, researchers can identify key functional groups responsible for its therapeutic effects and design more potent and selective compounds. nih.gov Studies on related 3,4-dihydroisocoumarins have already demonstrated how structural modifications can influence their activity as inhibitors of ABC transporters in multidrug-resistant tumors. nih.gov
Deeper Mechanistic Investigations of Biological Activities
While this compound has shown promise in various biological assays, a comprehensive understanding of its mechanisms of action is still lacking. Future research should aim to:
Identifying the specific molecular targets of this compound is fundamental to elucidating its therapeutic potential. uni-duesseldorf.de This involves:
Target Identification Studies: Employing techniques like affinity chromatography, proteomics, and molecular docking to identify the proteins and cellular pathways that this compound interacts with.
Mechanism of Action Studies: Once potential targets are identified, further studies will be needed to understand how this compound modulates their function. For instance, while some isocoumarins have been shown to inhibit P-glycoprotein (P-gp), this compound did not show significant inhibitory activity against P-gp or BCRP in one study. nih.govuni-duesseldorf.de Further investigation is needed to explore other potential targets.
The combination of natural products with conventional drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov Future research in this area should include:
Combination Therapy Studies: Investigating the synergistic or additive effects of this compound when used in combination with other therapeutic agents, such as chemotherapeutic drugs or other natural compounds. nih.govccohs.ca This could lead to the development of more effective treatment regimens with potentially fewer side effects. nih.gov For example, studies on other natural compounds have shown that they can enhance the efficacy of conventional drugs against cancer cells. nih.gov
Integration of Omics Technologies for Comprehensive Understanding (e.g., Metabolomics, Proteomics)
The application of "omics" technologies can provide a holistic view of the biological effects of this compound. humanspecificresearch.orgfrontiersin.org This comprehensive approach can accelerate the discovery of new drug targets and mechanisms. humanspecificresearch.org Key areas of focus include:
Metabolomics: Analyzing the global changes in the metabolome of cells or organisms treated with this compound can provide insights into the metabolic pathways it affects. maxapress.commdpi.comkib.ac.cnbiorxiv.orgnih.gov Widely targeted metabolomics has already been used to differentiate among various Angelica species by their volatile metabolite profiles. kib.ac.cnbiorxiv.orgnih.gov
Proteomics: Identifying changes in the proteome can reveal the proteins and signaling pathways that are modulated by this compound. maxapress.commdpi.com Correlating proteome profiles with metabolite data can help identify candidate genes involved in the biosynthesis of active compounds. maxapress.com
Transcriptomics: Studying changes in gene expression in response to this compound can help to understand its regulatory effects at the genetic level. maxapress.commdpi.com The integrated analysis of transcriptomics and metabolomics is a powerful tool for elucidating the functions and regulatory mechanisms of molecules in medicinal plants. mdpi.com
Integrative Multi-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics offers a powerful approach to unravel the complex biosynthetic pathways and regulatory networks of furanocoumarins in plants like Angelica species. researchgate.netmaxapress.combiorxiv.org This integrated approach can lead to breakthroughs in identifying key genes, enzymes, and metabolites. frontiersin.org
Application of Advanced Analytical Techniques for Comprehensive Characterization and Quantitative Analysis
Accurate and reliable analytical methods are essential for the study of this compound, from its quantification in plant extracts to its characterization in biological systems. researchgate.netjagiellonskiecentruminnowacji.pl Future advancements in this area will rely on:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detectors is a standard and reliable technique for the quantification of furanocoumarins. nih.gov
Mass Spectrometry (MS): Advanced MS techniques, including high-resolution MS, are crucial for the structural elucidation and sensitive detection of this compound and its metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the precise quantification of compounds without the need for identical reference standards. nih.gov Advanced NMR techniques are also invaluable for determining the three-dimensional structure of complex molecules. mdpi.com
Hyphenated and Novel Techniques: The development and application of hyphenated techniques (e.g., LC-MS-NMR) and other advanced analytical methods will continue to improve the speed, sensitivity, and specificity of this compound analysis. mdpi.comresearchgate.net Techniques like X-ray fluorescence (XRF) have also been used for elemental analysis in related contexts. unifi.it The use of automated analysis programs can also aid in the rapid and objective quantification of super-resolved structures. nih.gov
Strategic Exploration of this compound for Novel Academic Research Avenues
The unique isocoumarin (B1212949) structure of this compound, coupled with its emergent biological activities, presents a fertile ground for novel academic inquiry. Future research can be strategically directed towards elucidating its fundamental chemical biology, expanding its synthetic accessibility, and exploring its potential in new scientific domains. These avenues promise to deepen the understanding of isocoumarins and unlock new applications for this compound and its derivatives.
A primary area for future investigation lies in the comprehensive elucidation of this compound's biosynthetic pathway. While it is known to be a secondary metabolite in various plant and fungal species, such as those from the Pleurospermum and Garcinia genera, the specific enzymatic steps and genetic regulation governing its formation are not well understood. ijrap.netrgu.ac.inresearchgate.netmdpi.com Unraveling this pathway through genomic and transcriptomic analysis of producer organisms could identify novel enzymes, such as specific polyketide synthases or tailoring enzymes, which could be harnessed for biocatalytic applications or for the engineered biosynthesis of this compound and novel analogues. nih.govmdpi.com
Another significant research avenue is the systematic exploration of its structure-activity relationships (SAR). Studies have initiated this by comparing this compound with its enantiomer, 6-methoxymellein, and other derivatives, particularly in the context of inhibiting ABC transporters like P-glycoprotein (P-gp) in multidrug-resistant cancer cells. uni-duesseldorf.denih.gov However, a broader, more systematic investigation is warranted. This would involve the synthesis of a diverse library of this compound analogues with modifications at various positions of the isocoumarin core and the side chain. Techniques such as biomimetic total synthesis using dioxinone chemistry, which has been successfully applied to this compound and other resorcylates, could be further developed and optimized for this purpose. academictree.orgfrontiersin.orgresearchgate.net Evaluating these analogues against a wide panel of biological targets would provide crucial insights into the chemical features essential for activity and selectivity.
Further mechanistic studies are crucial to understand how this compound exerts its biological effects. For instance, its reported antimicrobial and antifungal activities require in-depth investigation to identify the specific cellular targets and molecular mechanisms of action. researchgate.netresearchgate.net Similarly, its role as an inhibitor of ABC transporters warrants further characterization through detailed kinetic studies, ATPase assays, and molecular docking simulations to clarify its mode of inhibition (e.g., competitive, non-competitive) and binding site interactions. uni-duesseldorf.denih.gov
The development of novel synthetic methodologies remains a cornerstone of future research. While total syntheses of this compound have been achieved, developing more efficient, scalable, and stereoselective routes is of considerable academic and practical importance. researchgate.netuni-duesseldorf.de Exploring new catalytic systems, such as palladium-catalyzed reactions, or innovative strategies like migratory prenylation-aromatization sequences, could lead to more elegant and versatile syntheses. academictree.orgresearchgate.net These advancements would not only facilitate the production of this compound for further study but also enable the creation of previously inaccessible derivatives for SAR studies.
The table below outlines potential strategic research avenues for this compound.
| Research Avenue | Rationale | Potential Methodologies | Key Research Questions |
| Biosynthetic Pathway Elucidation | To identify novel enzymes for biocatalysis and enable metabolic engineering for enhanced production. nih.govmdpi.com | Genome sequencing, transcriptomics, gene cluster identification, heterologous expression of candidate genes. | What are the key enzymes (e.g., PKS, tailoring enzymes) involved in this compound biosynthesis? How is the pathway regulated? |
| Systematic SAR Studies | To understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective derivatives. uni-duesseldorf.denih.gov | Combinatorial synthesis, parallel synthesis of analogue libraries, high-throughput screening against biological targets. | Which functional groups on the isocoumarin scaffold are critical for activity? Can selectivity for different targets (e.g., P-gp vs. BCRP) be engineered? |
| In-depth Mechanistic Studies | To precisely define the molecular targets and mechanisms underlying this compound's bioactivities (e.g., antimicrobial, P-gp inhibition). uni-duesseldorf.deresearchgate.net | Proteomics, transcriptomics, cellular thermal shift assays (CETSA), enzymatic assays (e.g., ATPase), molecular docking, crystallography. | What is the direct molecular target of this compound in microbial cells? How does it interact with ABC transporters at the molecular level? |
| Advanced Synthetic Strategies | To develop more efficient, scalable, and versatile total syntheses for accessing this compound and its analogues. frontiersin.orgresearchgate.netuni-duesseldorf.de | Development of novel catalysts, exploration of cascade reactions, flow chemistry synthesis, asymmetric synthesis. | Can the overall yield and stereoselectivity of this compound synthesis be significantly improved? Can new synthetic routes provide access to novel structural analogues? |
By pursuing these research directions, the scientific community can significantly expand the fundamental knowledge of this compound, transforming it from a natural product of interest into a valuable molecular tool and a potential scaffold for the development of new chemical probes or therapeutic leads.
Q & A
Basic Research Questions
Q. How should researchers formulate testable hypotheses when investigating Angelicoin B's biochemical pathways?
- Methodological Answer : Begin by conducting a systematic literature review to identify gaps in existing knowledge. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis's practicality and significance . For example, a hypothesis could state: "Due to this compound's structural similarity to [related compound], it is expected to inhibit [specific enzyme] via [mechanism], as evidenced by [prior studies]." Ensure alignment between background rationale and hypothesis .
Q. What are the key components of experimental design for assessing this compound's efficacy in preclinical models?
- Methodological Answer :
-
Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., biomarker levels, toxicity).
-
Controls : Include positive/negative controls (e.g., known inhibitors/placebos).
-
Sample Size : Use power analysis to determine statistical validity .
-
Data Collection : Standardize protocols for consistency (e.g., timing of measurements, instrumentation) .
-
Ethics : Obtain institutional review board (IRB) approval for animal/human studies .
Table 1 : Experimental Design Checklist
Q. How can researchers ensure a comprehensive literature review to identify gaps in this compound research?
- Methodological Answer :
- Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial").
- Apply PICO (Population, Intervention, Comparison, Outcome) to structure search terms .
- Critically evaluate sources for bias (e.g., industry-funded vs. academic studies) and prioritize peer-reviewed journals .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound's molecular targets across studies?
- Methodological Answer :
- Triangulation : Cross-validate findings using multiple methods (e.g., in vitro binding assays, computational docking, CRISPR knockouts) .
- Meta-Analysis : Pool data from independent studies to identify trends or confounding variables (e.g., dosage variations, model systems) .
- Reproducibility Checks : Replicate experiments under standardized conditions and share raw data via repositories .
Q. How to address reproducibility challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Detailed Protocols : Document synthesis steps (e.g., reaction temperatures, purification methods) and characterize all intermediates (NMR, HPLC) .
-
Open Science : Publish supplementary materials (e.g., crystallography data, spectral files) to enable replication .
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Collaboration : Partner with independent labs for cross-validation .
Table 2 : Common Pitfalls in SAR Studies
Issue Solution Evidence Impure intermediates Use column chromatography and validate purity via melting point/HPLC Batch variability Standardize reagent sources and storage conditions
Q. What computational methods predict this compound's interactions with biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., GROMACS, AMBER).
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data .
- Validation : Compare predictions with experimental results (e.g., IC50 values) and adjust algorithms iteratively .
Ethical and Methodological Considerations
Q. How to design ethical protocols for clinical trials involving this compound?
- Methodological Answer :
- Informed Consent : Clearly explain risks/benefits to participants .
- Data Anonymization : Remove identifiers from datasets .
- Adverse Event Reporting : Establish protocols for immediate action and documentation .
Q. What statistical approaches are suitable for analyzing this compound's dose-response data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
